Glycyl-glycyl-L-proline molecular weight and 3D structural analysis
Glycyl-glycyl-L-proline molecular weight and 3D structural analysis
An In-depth Technical Guide to the Molecular Weight and 3D Structural Analysis of Glycyl-glycyl-L-proline
This guide provides a comprehensive technical overview for the characterization of the tripeptide Glycyl-glycyl-L-proline (Gly-Gly-Pro). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core methodologies for determining its fundamental physicochemical properties and elucidating its three-dimensional structure. We will explore both cornerstone experimental techniques and complementary computational approaches, emphasizing the rationale behind methodological choices to ensure a self-validating and robust analytical strategy.
Introduction to Glycyl-glycyl-L-proline
Glycyl-glycyl-L-proline is a tripeptide composed of two glycine residues and one L-proline residue. The unique combination of the highly flexible glycine and the conformationally restricted proline imparts specific structural propensities to this peptide. Proline's cyclic side chain limits the possible backbone dihedral angles, while glycine's lack of a side chain provides a high degree of rotational freedom. This interplay is crucial in various biological contexts, including the formation of turns and loops in proteins.[1] Understanding the precise molecular weight and 3D conformation of Gly-Gly-Pro is fundamental for its application in structural biology, drug design, and as a model system for studying peptide folding.
Part 1: Molecular Weight Determination
The foundational step in characterizing any molecule is the accurate determination of its molecular weight. This parameter confirms the chemical identity and purity of the synthesized or isolated peptide.
Theoretical Molecular Weight
The molecular formula for Glycyl-glycyl-L-proline is C₉H₁₅N₃O₄.[2] Based on the atomic weights of its constituent atoms, the theoretical molecular weight can be calculated.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O₄ | MedChemExpress[2] |
| Average Molecular Weight | 229.24 g/mol | MedChemExpress[2] |
| Monoisotopic Molecular Weight | 229.10625 g/mol | PubChem |
Experimental Verification: Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for experimentally verifying the molecular weight of peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate mass information.
Causality Behind Experimental Choice: For peptides, Electrospray Ionization (ESI) is the preferred ionization method as it is a "soft" technique that minimizes fragmentation, allowing the intact molecular ion (or a protonated version, [M+H]⁺) to be detected. Coupling Liquid Chromatography (LC) with MS (LC-MS) is particularly powerful as it separates the peptide from impurities prior to mass analysis, ensuring data specificity and accuracy.
High-Level Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Dissolve the Gly-Gly-Pro peptide in a suitable solvent compatible with the LC mobile phase, such as water with 0.1% formic acid.
-
Chromatographic Separation: Inject the sample onto an LC system equipped with a C18 reverse-phase column. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptide.[3]
-
Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer, where the peptide molecules are ionized, typically forming [M+H]⁺ ions in positive ion mode.
-
Mass Analysis (MS1): The mass analyzer scans a range of m/z values to detect the parent ion. For Gly-Gly-Pro, a peak corresponding to the [M+H]⁺ ion would be expected around m/z 230.11.
-
Fragmentation (MS2/Tandem MS): To confirm the peptide sequence, the parent ion is isolated and fragmented (e.g., via collision-induced dissociation). The resulting fragment ions are analyzed, providing sequence-specific information.
Part 2: 3D Structural Analysis
Elucidating the three-dimensional structure of Gly-Gly-Pro is critical for understanding its function and interactions. The conformation is primarily determined by the peptide backbone dihedral angles (phi, psi, omega) and the puckering of the proline ring. A multi-faceted approach combining experimental and computational methods provides the most complete picture.
Experimental Approaches for Structural Elucidation
A. X-ray Crystallography
X-ray crystallography is a powerful technique capable of providing atomic-resolution 3D structures.[4][5] It relies on analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal of the molecule.
Expertise & Trustworthiness: This method is considered the "gold standard" for high-resolution structural information because it directly visualizes the electron density of the atoms in the molecule's crystallized state.[5] However, the major prerequisite and potential bottleneck is the growth of high-quality crystals, a process that can be challenging for small, flexible peptides.[4] The resulting structure represents a single, low-energy conformation present in the crystal lattice, which may be influenced by crystal packing forces.[6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the premier technique for determining the structure and dynamics of peptides in solution, which more closely mimics their physiological environment.[7] It utilizes the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N) to derive structural information.
Expertise & Trustworthiness: The key advantage of NMR is its ability to study molecules in a non-crystalline state, providing insights into conformational flexibility and dynamics.[7] For a peptide like Gly-Gly-Pro, which may exist as an equilibrium of multiple conformations in solution, NMR can characterize these different states. The structure is determined based on a set of experimentally derived distance and dihedral angle restraints.
Detailed Protocol for 2D NMR Structural Analysis:
-
Sample Preparation: Dissolve the peptide to a concentration of >0.5 mM in a suitable buffer (e.g., phosphate buffer, pH < 7.5).[8] Add ~5-10% Deuterium Oxide (D₂O) for the spectrometer's lock signal.[8][9]
-
Data Acquisition: A series of 2D NMR experiments are performed:
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).[10]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 chemical bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It detects protons that are close in space (< 5-6 Å), regardless of whether they are bonded.[9][10] The intensity of a NOESY cross-peak is inversely proportional to the distance between the protons.
-
-
Resonance Assignment: The acquired spectra are used to assign every proton signal to its specific atom in the peptide sequence.
-
Structural Restraint Generation: NOESY cross-peaks are converted into upper-distance bounds between pairs of protons.
-
Structure Calculation: Computational algorithms use the distance restraints to calculate a family of 3D structures that are consistent with the experimental data.
-
Validation: The quality of the final ensemble of structures is assessed using various statistical measures.
Computational Approaches
Computational modeling serves as a powerful complement to experimental methods. It can be used to explore the conformational landscape, refine experimental structures, and understand the energetic factors governing peptide folding.[11][12]
Causality Behind Methodological Choice: For a small, flexible peptide like Gly-Gly-Pro, computational methods are invaluable for exploring the potential energy surface and identifying low-energy conformers that might coexist in solution. Molecular dynamics (MD) simulations can further provide insight into the dynamic transitions between these conformational states.
-
Conformational Search: Algorithms systematically or stochastically sample different backbone dihedral angles to identify stable, low-energy structures.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide highly accurate energy calculations for a small number of conformers, helping to rank their relative stability.
-
Molecular Dynamics (MD) Simulation: This technique simulates the movement of atoms over time by solving Newton's equations of motion, providing a detailed view of the peptide's flexibility and its interactions with solvent molecules.
Part 3: Structural Insights and Conformational Tendencies
The Gly-Pro sequence motif exhibits distinct structural behaviors. Studies have shown that while Pro-Gly sequences have a high propensity for forming β-turns, Gly-Pro sequences tend to favor more extended conformations like the polyproline-II (PPII) helix.[6][13]
A critical feature of the proline residue is the ability of the Gly-Pro peptide bond to exist in either a cis or trans conformation. The energy barrier between these two isomers is relatively low, and both can be populated in solution.[1] The choice of isomer has a profound impact on the peptide backbone's overall shape. The trans form results in a more extended structure, while the cis form induces a sharp turn. Crystal structures of related peptides have shown the presence of both isomers, sometimes even within the same asymmetric unit.[14]
NMR spectroscopy is particularly well-suited to identify and quantify the ratio of cis and trans isomers in solution, as the local chemical environments of atoms near the peptide bond are significantly different, leading to distinct sets of signals in the NMR spectra.
Conclusion
The comprehensive characterization of Glycyl-glycyl-L-proline requires a synergistic application of multiple analytical techniques. Mass spectrometry provides an unambiguous determination of its molecular weight, confirming its chemical identity. For 3D structural analysis, a dual approach of X-ray crystallography and NMR spectroscopy offers the most complete insight. Crystallography can yield a static, high-resolution snapshot of a low-energy conformer, while NMR reveals the ensemble of structures present in solution and provides crucial information on dynamic processes such as cis/trans isomerization. These experimental findings can be further rationalized and expanded upon through computational modeling, which helps to map the entire conformational landscape and understand the energetic underpinnings of the peptide's structure. This integrated strategy ensures a robust and validated understanding of Gly-Gly-Pro's molecular architecture.
References
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Williamson, M. P. (1994). The structure and function of proline-rich regions in proteins. Biochemical Journal, 297(2), 249–260. [Link]
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Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-30. [Link][7]
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Mondal, P., et al. (2015). Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides. Physical Chemistry Chemical Physics, 17(31), 20396-20406. [Link][13]
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Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link][9]
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Indian Institute of Science. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link][10]
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NIST. (n.d.). Glycyl-L-proline. NIST Chemistry WebBook. Retrieved from [Link][15][16][17]
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Axios Research. (n.d.). Glycyl-L-Proline. Retrieved from [Link]
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Bour, P., et al. (2008). Conformational Properties of the Pro-Gly Motif in the β-Hairpin Loop of a Model Tetrapeptide: Analysis of the NMR, Raman, and Raman Optical Activity Spectra. The Journal of Physical Chemistry B, 112(17), 5347–5356. [Link][20]
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Kandhadi, M., et al. (2018). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Journal of Chromatography B, 1092, 453-459. [Link][3]
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Alonso, J. L., et al. (2025). Five structures of the Pro–Gly dipeptide unveiled by laser ablation rotational spectroscopy. Chemical Science, Advance Article. [Link][6][21]
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Reches, M., & Gazit, E. (2006). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 45(3), 363-371. [Link][4]
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ResearchGate. (n.d.). Molecular modelling of Pro-Gly glyproline and its complexes. Retrieved from [Link][11][12]
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Funnel, C. A., et al. (2005). Glycyl L-proline hemihydrate at 298 K. Acta Crystallographica Section E, 61(10), o3434-o3436. [Link][14]
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Flegel, K., et al. (2005). Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. The Journal of Chemical Physics, 122(11), 114906. [Link][1]
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Creative Biostructure. (2025, March 10). A Beginner's Guide to Protein Crystallography. Retrieved from [Link][5]
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Stanford University. (2004, May 11). 1 X-ray Diffraction. Retrieved from [Link][22]
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